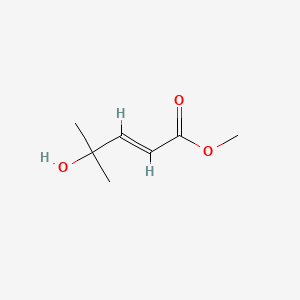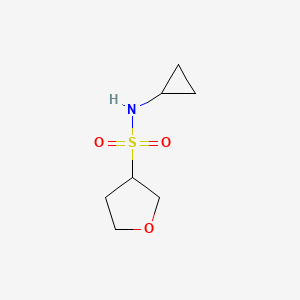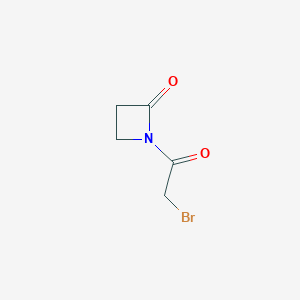
1-Hexyl-4-propyl-1,2,3,4-tetrahydronaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hexyl-4-propyl-1,2,3,4-tetrahydronaphthalene is a chemical compound with the molecular formula C19H30. It is a derivative of tetrahydronaphthalene, which is a bicyclic hydrocarbon. This compound is known for its unique structure, which includes a hexyl group and a propyl group attached to the tetrahydronaphthalene core .
Vorbereitungsmethoden
The synthesis of 1-Hexyl-4-propyl-1,2,3,4-tetrahydronaphthalene typically involves the alkylation of 1,2,3,4-tetrahydronaphthalene with hexyl and propyl halides under specific reaction conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, to facilitate the nucleophilic substitution reaction. Industrial production methods may involve the use of catalysts to increase the yield and efficiency of the reaction .
Analyse Chemischer Reaktionen
1-Hexyl-4-propyl-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst like palladium or platinum, resulting in the formation of fully saturated hydrocarbons.
Wissenschaftliche Forschungsanwendungen
1-Hexyl-4-propyl-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: This compound can be used in the study of biological systems, particularly in understanding the interactions between hydrocarbons and biological membranes.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used as a solvent and as an intermediate in the production of various industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Hexyl-4-propyl-1,2,3,4-tetrahydronaphthalene involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydrophobic nature allows it to interact with lipid membranes, potentially affecting membrane fluidity and function. Additionally, its structure enables it to participate in various biochemical pathways, influencing cellular processes .
Vergleich Mit ähnlichen Verbindungen
1-Hexyl-4-propyl-1,2,3,4-tetrahydronaphthalene can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydronaphthalene: The parent compound, which lacks the hexyl and propyl groups, making it less hydrophobic and less versatile in chemical reactions.
1-Hexyl-1,2,3,4-tetrahydronaphthalene: Similar but with only a hexyl group, leading to different chemical properties and reactivity.
1-Propyl-1,2,3,4-tetrahydronaphthalene: Similar but with only a propyl group, affecting its solubility and interaction with other molecules.
Eigenschaften
CAS-Nummer |
61761-63-5 |
|---|---|
Molekularformel |
C19H30 |
Molekulargewicht |
258.4 g/mol |
IUPAC-Name |
1-hexyl-4-propyl-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C19H30/c1-3-5-6-7-11-17-15-14-16(10-4-2)18-12-8-9-13-19(17)18/h8-9,12-13,16-17H,3-7,10-11,14-15H2,1-2H3 |
InChI-Schlüssel |
CIXJIJCFRMVVEC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1CCC(C2=CC=CC=C12)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 1,3-dimethyl-2-thiabicyclo[3.1.0]hex-3-ene-6-carboxylate](/img/structure/B13957264.png)
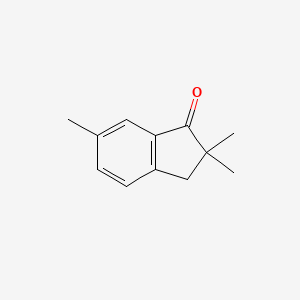
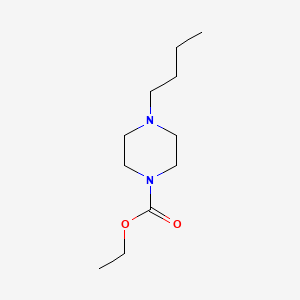
![N-(piperidin-4-yl)-1H-benzo[d]imidazol-2-amine hydrochloride](/img/structure/B13957278.png)
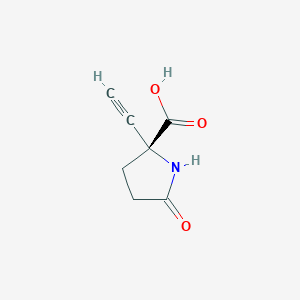

![2-[(Butoxycarbonyl)oxy]propionic acid tetrahydrofuran-2-ylmethyl ester](/img/structure/B13957301.png)


![N-isopropyl-1H-benzo[d]imidazole-2-sulfonamide](/img/structure/B13957310.png)
